N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H19FN6O2 and its molecular weight is 406.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study by McLaughlin et al. (2016) focused on the synthesis and characterization of a compound termed 3,5-AB-CHMFUPPYCA, which is similar to the chemical due to its structural components involving a pyrazole ring and a fluorophenyl group. The research identified and differentiated this compound from its isomer through specific synthesis routes, highlighting the importance of correct identification in the realm of 'research chemicals'. The study serves as a reminder of the potential for mislabeling in the research chemical industry, emphasizing the need for thorough analytical characterization including chromatographic, spectroscopic, and crystal structure analysis (McLaughlin et al., 2016).
Metabolic Studies and Stability
Franz et al. (2017) investigated the in vitro metabolism of 3,5-AB-CHMFUPPYCA and its regioisomer, focusing on the metabolic patterns and thermal stability of these compounds. The study found that the metabolism was dominated by oxidation of the cyclohexylmethyl side chain, producing monohydroxylated metabolites. The thermal stability assessment under smoking conditions revealed pyrolytic cleavage of the amide bond, leading to degradation products that could potentially affect metabolic profile interpretations in vivo (Franz et al., 2017).
Design and Biological Evaluation
Research by Desai et al. (2016) on the design and synthesis of novel fluorinated compounds, including pyrazoles, for antimicrobial activity and cytotoxicity, highlights the therapeutic potential of structurally similar compounds. The study focused on compounds with a fluorophenyl component and assessed their efficacy against bacterial and fungal agents, demonstrating the significance of structure-activity relationships in the development of new antimicrobial agents (Desai et al., 2016).
Discovery and Therapeutic Implications
Thangarasu et al. (2019) explored the synthesis of pyrazole derivatives for antioxidant, anti-breast cancer, and anti-inflammatory properties. This study underscores the therapeutic implications of pyrazole-based compounds, with specific focus on their interactions with enzymes linked to inflammation and cancer. Molecular docking studies provided insights into the interaction dynamics, highlighting the potential of such compounds in drug development (Thangarasu et al., 2019).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2/c1-3-4-18-26-21(30-27-18)14-9-10-23-19(11-14)28-13(2)17(12-24-28)20(29)25-16-7-5-15(22)6-8-16/h5-12H,3-4H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTYYDLZTYOYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=NC=C2)N3C(=C(C=N3)C(=O)NC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.